8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
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Overview
Description
8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of scalable reaction conditions, efficient purification methods, and the development of robust protocols to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Ethyl (3,4-dimethoxyphenyl)acetate
Uniqueness
8-[2-(3,4-Dimethoxyphenyl)ethyl]-11-(2-oxo-2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[730Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C25H28N4O5S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
8-[2-(3,4-dimethoxyphenyl)ethyl]-11-phenacyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C25H28N4O5S/c1-33-20-9-8-16(14-21(20)34-2)10-12-27-23(31)22-18(11-13-35-22)29-24(27)26-28(25(29)32)15-19(30)17-6-4-3-5-7-17/h3-9,14,18,22,24,26H,10-13,15H2,1-2H3 |
InChI Key |
IPNUXPZVMZDKPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C3NN(C(=O)N3C4CCSC4C2=O)CC(=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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